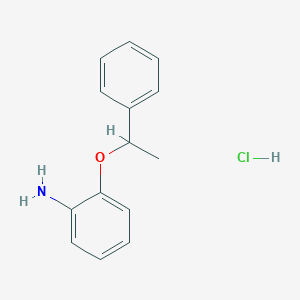

2-(1-Phenylethoxy)aniline hydrochloride

説明

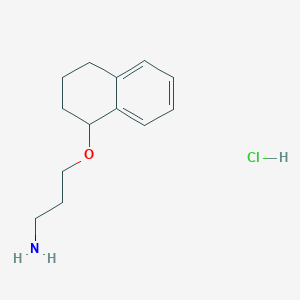

“2-(1-Phenylethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . Its molecular weight is 249.73 g/mol . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of anilines, such as “2-(1-Phenylethoxy)aniline hydrochloride”, often involves the coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates . This process is catalyzed by palladium and can be performed with various functional groups . The reaction is highly selective and efficient, making it a valuable method for producing anilines .Molecular Structure Analysis

The molecular structure of “2-(1-Phenylethoxy)aniline hydrochloride” is represented by the InChI code1S/C14H15NO.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15;/h2-11H,15H2,1H3;1H . Physical And Chemical Properties Analysis

“2-(1-Phenylethoxy)aniline hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Radical Arylation Reactions : Hofmann, Jasch, and Heinrich (2014) have explored the use of 2-aminobiphenyls, derived from arylhydrazine hydrochlorides and anilines, in radical arylation reactions with dioxygen from air. They found that the free amino functionality of the aniline leads to high ortho:meta regioselectivities, which is significant for anilines with a donor substituent in the para position. This research demonstrates a mild and metal-free approach to synthesizing aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

Corrosion Inhibition : Farsak, Keleş, and Keleş (2015) studied the effectiveness of 2-PTA (a compound related to 2-(1-Phenylethoxy)aniline) as a corrosion inhibitor for low carbon steel in hydrochloric acid solution. They found that 2-PTA exhibits significant inhibition by adsorbing onto the steel surface, even at high temperatures (Farsak, Keleş, & Keleş, 2015).

Conductive Polymers : Research by Pron and Rannou (2002) on conductive polymers, specifically polyaniline, highlights the unique physical properties of these polymers due to their extended π-bonding system. These properties are unattainable for conventional polymers and have applications in 'plastic electronics', such as polymer light-emitting diodes, photovoltaic cells, and field-effect transistors. Furthermore, undoped poly(aniline) can be used in high-voltage cable applications due to its non-linear characteristics (Pron & Rannou, 2002).

Potentiometric Sensors : Shoji and Freund (2001) explored the use of poly(aniline) for sensor applications, leveraging its pH-dependent properties. By exploiting the inductive effect of reactive substituents on the pK_a of poly(aniline), they developed active sensing elements, illustrating the versatility of aniline derivatives in sensor technology (Shoji & Freund, 2001).

Electropolymerization : Yamada, Teshima, Kobayashi, and Hirohashi (1995) studied the electropolymerization of aniline derivatives in non-aqueous solutions without a proton donor. They found that the solvent used affects the deprotonation of the cation radical of the monomer and chain propagation, thereby affecting the formation of electroactive and soluble poly(aniline)s (Yamada, Teshima, Kobayashi, & Hirohashi, 1995).

Safety And Hazards

The safety information for “2-(1-Phenylethoxy)aniline hydrochloride” indicates that it is a combustible liquid that may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

2-(1-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15;/h2-11H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWKCCLQZXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Phenylethoxy)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)